molecular formula C14H19ClN2O4S B5836434 N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

Numéro de catalogue B5836434
Poids moléculaire: 346.8 g/mol
Clé InChI: GVLBIPTWFPALNM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, also known as N-(3-chloro-2-methylphenyl)-N-(2-morpholino-2-oxoethyl)methanesulfonamide or TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).

Mécanisme D'action

TAK-659 targets BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is activated upon binding to the B-cell receptor, leading to downstream signaling pathways that promote cell survival and proliferation. TAK-659 inhibits BTK activity, blocking the downstream signaling pathways and inducing apoptosis in B-cells. This mechanism of action is similar to other BTK inhibitors, such as ibrutinib.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit BTK activity in B-cells, leading to the inhibition of downstream signaling pathways and induction of apoptosis. In preclinical studies, TAK-659 has also been shown to reduce tumor growth and prolong survival in mouse models of CLL and NHL. These findings suggest that TAK-659 has the potential to be an effective treatment for B-cell malignancies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of TAK-659 is that it targets BTK, a key enzyme in the B-cell receptor signaling pathway that is essential for the survival and proliferation of B-cells. This makes TAK-659 a promising candidate for the treatment of B-cell malignancies. However, one limitation of TAK-659 is that it has only been studied in preclinical models, and its efficacy and safety in humans are not yet known. Additionally, TAK-659 may have off-target effects that could lead to adverse effects.

Orientations Futures

There are several future directions for the study of TAK-659. First, clinical trials are needed to determine the safety and efficacy of TAK-659 in humans with B-cell malignancies. Second, the potential off-target effects of TAK-659 should be further studied to determine if there are any adverse effects. Third, the mechanism of action of TAK-659 should be further elucidated to better understand its effects on B-cells. Fourth, TAK-659 could be studied in combination with other therapies to determine if it has synergistic effects. Finally, the pharmacokinetics and pharmacodynamics of TAK-659 should be studied to determine the optimal dosing regimen.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The first step is the preparation of 3-chloro-2-methylphenylamine, which is then reacted with ethyl 2-bromoacetate to form the corresponding ester. The ester is then hydrolyzed to the carboxylic acid, which is further converted to the corresponding acid chloride. The acid chloride is then reacted with morpholine and sodium methanesulfinate to form TAK-659. The overall yield of the synthesis is around 20%.

Applications De Recherche Scientifique

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that TAK-659 inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. In vivo studies in mouse models of CLL and NHL have demonstrated that TAK-659 reduces tumor growth and prolongs survival. These findings suggest that TAK-659 has the potential to be an effective treatment for B-cell malignancies.

Propriétés

IUPAC Name

N-(3-chloro-2-methylphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-11-12(15)4-3-5-13(11)17(22(2,19)20)10-14(18)16-6-8-21-9-7-16/h3-5H,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLBIPTWFPALNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N(CC(=O)N2CCOCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.